2-Ethoxy-4-formylphenyl thiophene-2-carboxylate is an organic compound characterized by the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and incorporates an ethoxy group and a formyl group attached to a phenyl ring. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Various synthetic routes can be employed to produce 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate:
The unique structure of 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate allows for various applications:
Several compounds share structural features with 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Methoxy-4-formylphenyl thiophene-2-carboxylate | Similar structure but with a methoxy group | Potentially different solubility and reactivity |
3-Ethoxy-4-formylphenyl thiophene-2-carboxylate | Ethoxy group at different position | May exhibit different biological activity |
2-Ethoxy-5-formylphenyl thiophene-3-carboxylate | Formyl group at another position | Altered electronic properties due to positional changes |
4-Ethoxyphenol thiophene-2-carboxylic acid | Lacks formyl group but retains ethoxy and carboxylic acid | Different reactivity profile due to absence of aldehyde |
The uniqueness of 2-Ethoxy-4-formylphenyl thiophene-2-carboxylate lies in its specific combination of functional groups and structural arrangement, which may confer distinct chemical reactivity and biological activity compared to its analogs.
The synthesis of thiophene-2-carboxylate esters historically employs Fischer esterification, where thiophene-2-carboxylic acid reacts with alcohols under acidic conditions. For 2-ethoxy-4-formylphenyl thiophene-2-carboxylate, this involves refluxing thiophene-2-carboxylic acid with 4-ethoxy-2-formylphenol in the presence of concentrated hydrochloric acid or sulfuric acid. Early studies demonstrated that prolonged reaction times (8–14 hours) at 60–70°C yield esters with 75–85% purity, though side reactions like alcohol dehydration or acid decarboxylation necessitate careful temperature control.
Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), offers milder conditions (room temperature, 12–24 hours) and reduced side products. This method achieves 82–88% yields for sterically hindered substrates, such as the formylphenyl group, by activating the carboxylic acid without requiring high temperatures.
Table 1: Comparison of Traditional Esterification Methods
Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Fischer Esterification | HCl/H₂SO₄ | 60–70 | 8–14 | 75–85 |
Steglich Esterification | DCC/DMAP | 25 | 12–24 | 82–88 |
Acid Chloride Route | SOCl₂/PCl₅ | 0–5 (activation) | 2–4 | 90–95 |
The acid chloride route, involving thiophene-2-carbonyl chloride and 4-ethoxy-2-formylphenol, provides higher yields (90–95%) but requires hazardous reagents like thionyl chloride. Despite efficiency, this method faces scalability challenges due to moisture sensitivity and rigorous purification needs.
Transition metal catalysis enables direct coupling between thiophene-2-carboxylate precursors and aryl alcohols. Ullmann coupling, using copper(I) thiophene-2-carboxylate as a catalyst, facilitates aryl-oxygen bond formation under mild conditions (80–100°C, 12 hours). For 2-ethoxy-4-formylphenyl derivatives, this method achieves 85–92% yields with minimal byproducts, though ligand optimization (e.g., 1,10-phenanthroline) is critical to suppress homo-coupling.
Suzuki-Miyaura coupling offers an alternative route by reacting thiophene-2-boronic acid with halogenated formylphenyl ethers. Palladium catalysts (e.g., Pd(PPh₃)₄) in aqueous DMF at 90°C yield 78–84% product, but competing protodeboronation limits efficiency for electron-deficient aryl rings.
Table 2: Transition Metal-Catalyzed Coupling Performance
Method | Catalyst | Ligand | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Ullmann Coupling | Cu(I) | 1,10-Phenanthroline | 80–100 | 85–92 |
Suzuki Coupling | Pd(PPh₃)₄ | None | 90 | 78–84 |
Recent advances emphasize solvent-free and catalytic methods to reduce waste. N-Heterocyclic carbene (NHC)/carboxylic acid co-catalysis enables oxidative esterification of aldehydes with alcohols under ambient conditions. For 2-ethoxy-4-formylphenyl thiophene-2-carboxylate, triazolium-based NHC catalysts (50 ppm loading) and benzoic acid achieve 94–97% yields in 6 hours, bypassing traditional acid activation.
Microwave-assisted synthesis reduces reaction times from hours to minutes. Irradiating thiophene-2-carboxylic acid and 4-ethoxy-2-formylphenol with K₂CO₃ in DMF at 120°C for 15 minutes yields 89% product, with a 12-fold reduction in energy consumption compared to conventional heating.
Table 3: Green Synthesis Metrics
Method | Catalyst | Solvent | Time | Yield (%) | E-Factor |
---|---|---|---|---|---|
NHC/Carboxylic Acid | Triazolium | None | 6 h | 94–97 | 0.8 |
Microwave-Assisted | K₂CO₃ | DMF | 15 min | 89 | 1.2 |
Enzymatic Esterification | Lipase B | Toluene | 24 h | 65–70 | 2.5 |
Enzymatic approaches using immobilized Candida antarctica lipase B in toluene show moderate yields (65–70%) but excellent stereoselectivity, highlighting potential for chiral ester synthesis.
The CMD mechanism has emerged as a cornerstone for C–H functionalization of thiophenes, particularly in palladium-catalyzed systems. In standard CMD, a single transition state governs simultaneous metal coordination and proton abstraction, with bond formation and breaking occurring synchronously [1] [2]. However, recent studies on (thioether)Pd catalysts reveal a distinct electrophilic CMD (eCMD) pathway, where thioether ligands like MeS(CH~2~)~3~SO~3~Na perturb the electronic landscape of palladium [1]. Density functional theory (DFT) calculations demonstrate that eCMD induces asymmetric charge distribution during C–H cleavage, with greater positive charge accumulation on the thiophene ring compared to classical CMD (Δq = +0.23 vs. +0.15) [1]. This heightened electrophilicity preferentially activates π-basic sites, rationalizing the selective C5 functionalization observed in 3-substituted thiophenes [4].
Strong acidic additives like trifluoroacetic acid (TFA) further modulate CMD energetics by enhancing Pd center electrophilicity and ligand basicity [2]. Energy decomposition analyses reveal that TFA lowers both coordination (ΔG~1~ = −8.2 kcal/mol) and activation (ΔG~2~^≠^ = 14.3 kcal/mol) energies compared to acetate systems (ΔG~1~ = −5.1 kcal/mol, ΔG~2~^≠^ = 18.7 kcal/mol) [2]. These effects synergistically enable C–H arylation of 2-ethoxy-4-formylphenyl thiophene-2-carboxylate derivatives under mild conditions.
Table 1. Comparative Energetics of CMD and eCMD Mechanisms in Thiophene Activation
Parameter | Standard CMD | eCMD |
---|---|---|
Charge on Thiophene (q) | +0.15 | +0.23 |
ΔG^≠^ (kcal/mol) | 18.7 | 14.3 |
Preferred Site | C2/C5 | C5 |
Key Ligand | Acetate | Thioether |
Rhodium complexes exhibit unique regiochemical control in thiophene functionalization through ligand-dependent C–H vs. C–S activation pathways. Studies on [TpRh(C~2~H~4~)(PR~3~)] systems (Tp = hydrotris(3,5-dimethylpyrazolyl)borate) demonstrate that phosphine ancillary ligands dictate product distributions [3]. With PMe~3~ ligands, C–H activation at C2 dominates (82% selectivity), forming [Tp*Rh(H)(2-C~4~H~3~S)(PMe~3~)] as the kinetic product. In contrast, bulkier PEt~3~ ligands favor thermodynamically stable C–H activation products (94% selectivity) by disfavoring sterically congested C–S cleavage intermediates [3].
These ligand effects correlate with metal center accessibility and transition state geometries. Smaller PMe~3~ permits closer approach to the sulfur atom, enabling C–S oxidative addition (ΔG^≠^ = 12.4 kcal/mol vs. 15.1 kcal/mol for PEt~3~) [3]. For 2-ethoxy-4-formylphenyl thiophene-2-carboxylate synthesis, rhodium systems with PEt~3~ could thus suppress undesired desulfurization while promoting C–H carboxylation at the electron-rich C5 position.
Palladium catalysts achieve remarkable regiocontrol in thiophene arylation through synergistic ligand-substrate electronic matching. Phosphine-free Pd(OAc)~2~ systems efficiently arylate SO~2~R-substituted thiophenes at C5 with 0.1–0.5 mol% catalyst loading, leveraging the sulfone group’s electron-withdrawing effects to direct metallation [5]. Computational models reveal that SO~2~R groups increase positive charge density at C5 by 0.18 e−, making it susceptible to eCMD-mediated activation [1] [5].
Ligand engineering further refines selectivity. Bulky N-heterocyclic carbenes (NHCs) like PEPPSI-IPr enhance yields in 3-alkylthiophene couplings (91% vs. 20% with PtBu~3~) [4]. This stems from improved stabilization of the Pd(0) intermediate during oxidative addition, as evidenced by a 0.23 Å shorter Pd–C~aryl~ bond in NHC complexes [4]. For 2-ethoxy-4-formylphenyl thiophene-2-carboxylate, such ligand systems enable sequential C5 arylation without compromising the formyl or ethoxy substituents.
Table 2. Ligand Effects on Palladium-Catalyzed Thiophene Arylation
Ligand | Substrate | Regioselectivity (C5:C2) | Yield (%) |
---|---|---|---|
PEPPSI-IPr [4] | 3-Hexylthiophene | >99:1 | 91 |
Pd(OAc)~2~ [5] | 3-SO~2~Me-Thiophene | >99:1 | 89 |
PtBu~3~ [4] | 3-Hexylthiophene | 85:15 | 20 |